

Molecular structure of **cis**-Dichlorobis(triethylphosphine)platinum(II)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>cis</i> -
Compound Name:	Dichlorobis(triethylphosphine)platinum(II)
Cat. No.:	B095018

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **cis**-Dichlorobis(triethylphosphine)platinum(II)

Introduction

cis-Dichlorobis(triethylphosphine)platinum(II), with the chemical formula $C_{12}H_{30}Cl_2P_2Pt$, is a square planar coordination complex of platinum in the +2 oxidation state.^[1] As a member of the extensive family of platinum(II) phosphine complexes, it serves as a crucial precursor in the synthesis of more intricate platinum compounds and as a catalyst in various organic transformations.^{[2][3]} Its defined stereochemistry and the electronic properties imparted by the triethylphosphine ligands make its structural elucidation a cornerstone for understanding its reactivity and potential applications. This guide provides a detailed exploration of its molecular architecture, grounded in established analytical techniques.

Synthesis and Isomerization

The synthesis of **cis-Dichlorobis(triethylphosphine)platinum(II)** typically involves the reaction of a suitable platinum(II) precursor with two equivalents of triethylphosphine. A common and effective starting material is potassium tetrachloroplatinate(II) (K_2PtCl_4).

The choice of the *cis* isomer as the thermodynamic product is governed by the strong *trans* effect of the phosphine ligands.^[4] The *trans* effect describes the stabilization of ligands *trans* to

other, strongly-directing ligands. However, in square planar d^8 complexes like this one, phosphines, being strong σ -donors and π -acceptors, are ligands with a high trans influence. While a trans isomer can form, the cis configuration is often the more thermodynamically stable arrangement.[4][5] An equilibrium between the cis and trans isomers can be established, often catalyzed by the presence of excess triethylphosphine ligand.[6]

Experimental Protocol: Synthesis

- Preparation of Reactants: Dissolve potassium tetrachloroplatinate(II) (K_2PtCl_4) in a minimal amount of water. Separately, prepare a solution of triethylphosphine (PEt_3) in ethanol.
- Reaction: Slowly add the triethylphosphine solution to the stirring aqueous solution of K_2PtCl_4 at room temperature. A pale yellow or white precipitate of the product should form.
- Isolation: The reaction mixture is stirred for a specified period (e.g., 1-2 hours) to ensure complete reaction.
- Purification: The precipitate is collected by vacuum filtration, washed with water, then ethanol, and finally with a non-polar solvent like ether or hexane to remove any unreacted starting materials and byproducts.
- Drying: The resulting white to off-white powder is dried under vacuum.[7] The typical melting point of the pure compound is 193-194 °C.[2]

Definitive Structural Analysis: A Multi-Technique Approach

The precise molecular structure of **cis-Dichlorobis(triethylphosphine)platinum(II)** is determined through a combination of analytical methods, primarily X-ray crystallography for the solid state and spectroscopic techniques like NMR and vibrational spectroscopy for confirmation in solution and corroboration of the solid-state geometry.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the solid-state molecular structure, offering precise measurements of bond lengths and angles. The complex exhibits a slightly distorted square-planar geometry around the central platinum(II) ion.[8][9] The two

chloride ligands and the two phosphorus atoms of the triethylphosphine ligands are positioned in a *cis* arrangement.

While a specific, publicly available crystal structure file for *cis*-PtCl₂(PEt₃)₂ was not identified in the search, data from isostructural compounds and general trends for *cis*-platinum(II) phosphine complexes provide highly reliable parameters. For instance, a detailed study of the isostructural arsine complex, *cis*-Dichlorobis(triethylarsine)platinum(II), provides key geometric values that are directly comparable.[8]

Parameter	Value (Å or °)	Description
<hr/>		
Bond Lengths		
<hr/>		
Pt—Cl	~2.35 Å	The distance between the platinum center and the chlorine ligands.[8]
<hr/>		
Pt—P	~2.23 Å	The distance between the platinum center and the phosphorus atoms of the phosphine ligands.[8]
<hr/>		
Bond Angles		
<hr/>		
Cl—Pt—Cl	~88.7°	The angle between the two chlorine ligands, indicating a <i>cis</i> -geometry.[8]
<hr/>		
P—Pt—P	~97.9°	The angle between the two phosphorus atoms. The deviation from 90° is due to the steric bulk of the triethylphosphine ligands.[8]
<hr/>		

Table 1: Key structural parameters for ***cis*-Dichlorobis(triethylphosphine)platinum(II)** derived from crystallographic data of analogous structures.[8]

Caption: 2D representation of the molecular structure of *cis*-PtCl₂(PEt₃)₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy

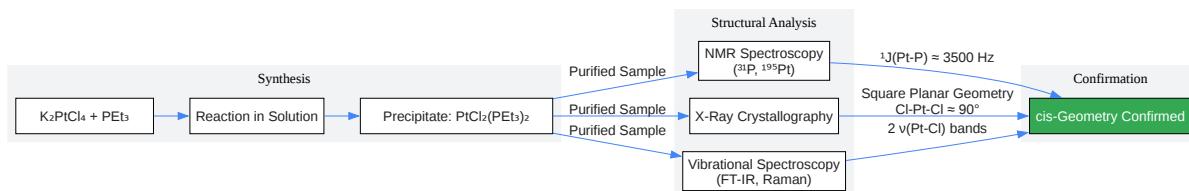
NMR spectroscopy is a powerful tool for confirming the cis geometry in solution. ^{31}P and ^{195}Pt are both NMR-active nuclei that provide critical information. The key diagnostic parameter is the one-bond coupling constant, $^1\text{J}(\text{Pt}-\text{P})$.

- Causality: The magnitude of the $^1\text{J}(\text{Pt}-\text{P})$ coupling is highly dependent on the amount of s-orbital character in the Pt-P bond. In the trans isomer, the two phosphorus atoms compete for the same platinum orbitals, resulting in a smaller s-orbital contribution to each Pt-P bond and thus a smaller coupling constant (typically ~ 2400 Hz). In the cis isomer, the phosphorus atoms do not compete in the same way, leading to a significantly larger coupling constant.
- Trustworthiness: For cis-platinum(II) phosphine complexes, the $^1\text{J}(\text{Pt}-\text{P})$ value is consistently in the range of 3400-3800 Hz.[10] This large, predictable value serves as a self-validating diagnostic marker for the cis configuration.

Experimental Protocol: $^{31}\text{P}\{^1\text{H}\}$ NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the complex in a suitable deuterated solvent (e.g., CDCl_3 , $\text{d}_6\text{-DMSO}$) in a 5 mm NMR tube.
- Instrument Setup: Place the sample in a high-field NMR spectrometer. Tune the probe to the ^{31}P frequency.
- Acquisition: Acquire a proton-decoupled ^{31}P spectrum. The resulting spectrum for the pure cis isomer should show a single resonance.
- Data Analysis: Observe the central peak flanked by two "satellite" peaks. The separation between these satellite peaks corresponds to the $^1\text{J}(\text{Pt}-\text{P})$ coupling constant, which should be approximately 3500 Hz, confirming the cis geometry.[10]

Vibrational Spectroscopy (FT-IR and Raman)


Vibrational spectroscopy provides further evidence for the cis geometry based on molecular symmetry. The cis isomer has C_{2v} point group symmetry, while the trans isomer belongs to the D_{2h} point group.[5] Group theory predicts a different number of infrared (IR) and Raman active Pt-Cl and Pt-P stretching modes for each isomer.

- **cis-PtCl₂(PEt₃)₂** (C_{2v} symmetry): Two Pt-Cl stretching modes are expected to be active in both IR and Raman spectra.
- **trans-PtCl₂(PEt₃)₂** (D_{2h} symmetry): Due to the center of inversion, only one Pt-Cl stretching mode is IR active, and one is Raman active (Rule of Mutual Exclusion).

Observing two distinct Pt-Cl stretching bands in the far-IR spectrum (typically in the 300-350 cm⁻¹ region) is a strong indication of the **cis** configuration.^[5]

Workflow for Structural Characterization

The comprehensive characterization of the complex follows a logical progression from synthesis to definitive structural proof.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and structural validation.

Conclusion

The molecular structure of **cis-Dichlorobis(triethylphosphine)platinum(II)** is definitively established as a distorted square planar complex. This conclusion is not based on a single piece of evidence but on the powerful synergy of X-ray crystallography, which reveals the precise solid-state geometry, and spectroscopic techniques like NMR and FT-IR/Raman, which

confirm the *cis* configuration through unique and predictable electronic and vibrational signatures. This multi-faceted approach provides the robust, self-validating characterization required in modern chemical research.

References

- ResearchGate. The structure of *cis*-[PtCl₂(PEt₃)₂] showing the atom-numbering scheme...
- PubChem. ***cis*-Dichlorobis(triethylphosphine)platinum(II)**.
- ResearchGate. The Crystal Structure of *cis*-Chlorobis(triethylphosphine)-1,10-phenanthrolineplatinum(II) fluoroborate...
- MySkinRecipes. ***cis*-Dichlorobis(triethylphosphine)platinum(II)**.
- American Elements. ***cis*-Dichlorobis(triethylphosphine)platinum(II)**.
- ResearchGate. Bond lengths (Å) and angles (°) for complexes *trans*-[PtCl₂{P(C₂H₅)₃)₂}...
- National Center for Biotechnology Information. Formation, Characterization, and Bonding of *cis*- and *trans*-[PtCl₂{Te(CH₂)₆}₂]...
- Wikipedia. Bis(triphenylphosphine)platinum chloride.
- ResearchGate. Formation, Characterization, and Bonding of *cis*- and *trans*-[PtCl₂{Te(CH₂)₆}₂]...
- ResearchGate. (PDF) *cis*-Dichloridobis(triisopropoxyphosphine)platinum(II).
- ResearchGate. X-ray crystallographic structure of (R,R)-2-PtCl₂...
- Chegg. Question: *cis*- PtCl₂(PEt₃)₂ is stable in benzene solution...
- ResearchGate. Phase Transition in Metal-Organic Complex *trans*-PtCl₂(PEt₃)₂ under pressure...
- AIP Publishing. FT-Raman spectroscopy of structural isomers of Pt(II) complex PtCl₂(PEt₃)₂.
- BOND ENERGIES (Pt—NH₃, Pt—Cl) AND PROTON AFFINITY OF CISPLATIN.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. *cis*-Dichlorobis(triethylphosphine)platinum(II) | C₁₂H₃₀Cl₂P₂Pt | CID 11027520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. *cis*-Dichlorobis(triethylphosphine)platinum(II) [myskinrecipes.com]

- 3. americanelements.com [americanelements.com]
- 4. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Solved cis- PtCl₂(PEt₃)₂ is stable in benzene solution. | Chegg.com [chegg.com]
- 7. strem.com [strem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Molecular structure of cis-Dichlorobis(triethylphosphine)platinum(II)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095018#molecular-structure-of-cis-dichlorobis-triethylphosphine-platinum-ii>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com